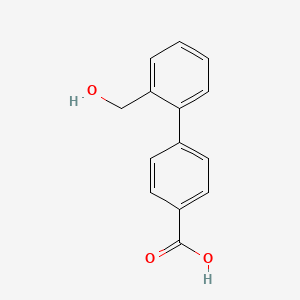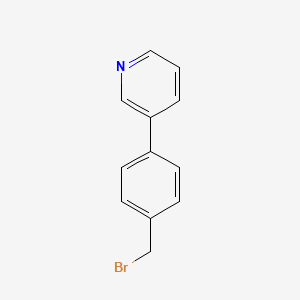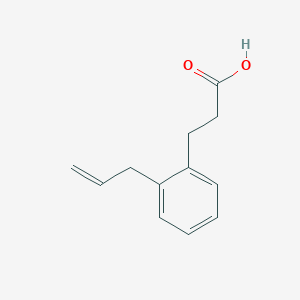
3-(2-Allylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Allylphenyl)propanoic acid is a chemical compound with the CAS Number: 1352275-74-1 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 3-(2-allylphenyl)propanoic acid . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for 3-(2-Allylphenyl)propanoic acid is 1S/C12H14O2/c1-2-5-10-6-3-4-7-11(10)8-9-12(13)14/h2-4,6-7H,1,5,8-9H2,(H,13,14) .Physical And Chemical Properties Analysis
3-(2-Allylphenyl)propanoic acid is a solid substance . It is stored at refrigerator temperatures .Aplicaciones Científicas De Investigación
Fungicide Activity and Metabolism
2-Allylphenol, a related compound, has been studied for its fungicide properties and metabolic pathways in organisms such as Rhizoctonia cerealis. It is metabolized by R. cerealis, leading to the formation of various metabolites through oxidative and hydrolytic reactions, suggesting microbial metabolic pathways for environmental degradation of this fungicide (Qu et al., 2014). Additionally, its inhibitory effect on Botrytis cinerea indicates a potential biochemical mechanism involving the induction of cyanide-resistant respiration and ATP depletion, highlighting its role in controlling fungal diseases on various crops (Gong et al., 2009).
Chemical Synthesis and Stability Improvement
The synthesis and structural analysis of derivatives such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid aim at improving chemical stability and liposolubility of bioactive compounds. This approach is crucial for enhancing the efficacy and application range of pharmaceuticals and agrochemicals (Chen et al., 2016).
Analytical Method Development
Development of monoclonal antibody-based assays for detecting fungicides such as 2-allylphenol in agricultural products showcases the importance of sensitive and specific detection methods for ensuring food safety and environmental protection (Xia et al., 2010).
Biological Activities
Research on 2-Allylphenol's biological activities, such as its antinociceptive and anti-inflammatory potential, underscores the pharmacological interest in this compound. These studies explore the mechanisms of action, including interaction with adenosinergic systems and antioxidant properties, offering insights into potential therapeutic applications (Aragão Neto et al., 2019).
Material Science Applications
In material science, derivatives of 3-(2-Allylphenyl)propanoic acid and similar compounds have been utilized for the development of innovative materials, such as zwitterionic stationary phases for capillary electrochromatography. These applications highlight the role of such chemicals in advancing analytical techniques and material engineering (Murauer et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-prop-2-enylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-5-10-6-3-4-7-11(10)8-9-12(13)14/h2-4,6-7H,1,5,8-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUCLEXDAXPOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Allylphenyl)propanoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

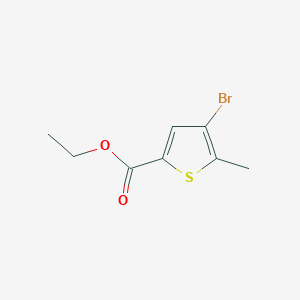
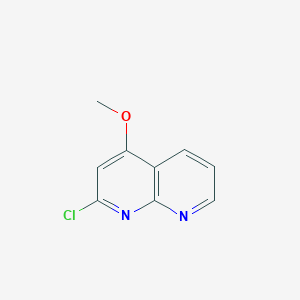
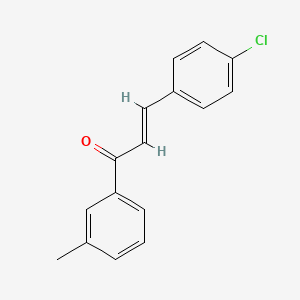
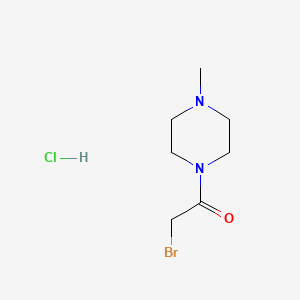
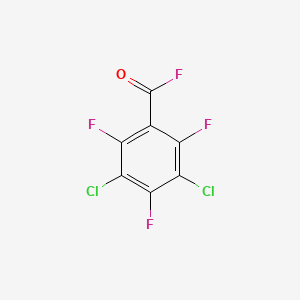
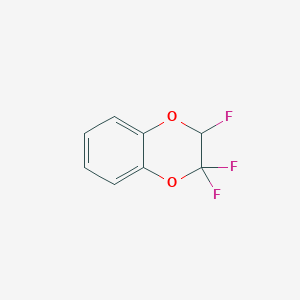
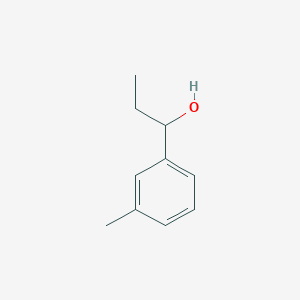
![2-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6325523.png)

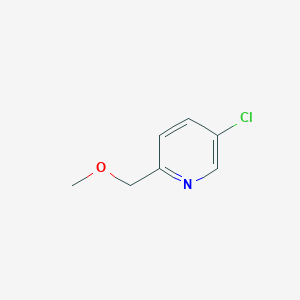
![8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6325540.png)
